molecular formula C10H16N2 B13754132 4-Pyridineethanamine,n-ethyl-n-methyl-

4-Pyridineethanamine,n-ethyl-n-methyl-

Cat. No.: B13754132
M. Wt: 164.25 g/mol
InChI Key: UCPPAFQATSWOKU-UHFFFAOYSA-N
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Description

4-Pyridineethanamine, N-ethyl-N-methyl- (systematic name: N-Ethyl-N-methyl-2-(pyridin-4-yl)ethanamine) is a tertiary amine compound featuring a pyridine ring substituted at the 4-position with an ethanamine backbone. The amine group is further substituted with ethyl and methyl groups, conferring distinct physicochemical and biological properties. Its molecular formula is C₁₀H₁₅N₂ (molar mass: 163.24 g/mol), inferred from structural analogs like N-Methyl-2-(pyridin-4-yl)ethanamine (C₈H₁₂N₂, molar mass 136.19 g/mol) . Applications may include pharmaceutical intermediates or ligands in coordination chemistry, though specific uses require further study.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-ethyl-N-methyl-2-pyridin-4-ylethanamine

InChI

InChI=1S/C10H16N2/c1-3-12(2)9-6-10-4-7-11-8-5-10/h4-5,7-8H,3,6,9H2,1-2H3

InChI Key

UCPPAFQATSWOKU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Overview

The preparation of 4-Pyridineethanamine, N-ethyl-N-methyl- involves synthetic strategies that introduce the N-ethyl and N-methyl substituents onto the ethanamine moiety attached to the pyridine ring. The methods are generally based on reductive amination or alkylation reactions of precursor amines with aldehydes or alkyl halides, respectively. High purity is critical for its applications, and thus purification steps such as fractional distillation and drying are integral to the preparation process.

Reductive Amination Method

One of the most effective and documented methods for synthesizing N-ethyl-N-methylamines, including derivatives like 4-Pyridineethanamine, N-ethyl-N-methyl-, is the reductive amination of aldehydes with methylamines under hydrogenation conditions. This method is adaptable to the pyridine-substituted ethanamine system.

Process Description:

  • Starting materials: Pyridine-3-carboxaldehyde (or related aldehyde), monomethylamine (MMA), and ethylating agents.

  • Catalyst and conditions: The reaction is conducted in an autoclave under hydrogen pressure (~3 MPa) at moderate temperatures (~65-67°C) using a suitable hydrogenation catalyst (e.g., palladium or Raney nickel).

  • Reaction steps:

    • The aldehyde reacts with monomethylamine to form an imine intermediate.
    • Under hydrogenation, the imine is reduced to the corresponding secondary amine.
    • Subsequent N-ethylation can be achieved either in situ or in a separate step, depending on the protocol.
  • Purification: The crude product undergoes fractional distillation under atmospheric pressure using a column with 15-20 theoretical plates to achieve high purity (≥99.5% by weight). Water content is minimized by drying techniques such as molecular sieves or membrane pervaporation.

Key Performance Metrics:

Parameter Value
Hydrogen pressure ~3 MPa
Reaction temperature 65-67 °C
Reaction time ~4.5 hours (including aldehyde addition)
Selectivity to N-ethylmethylamine 85.6 mol % (relative to aldehyde)
Molar yield 93% (relative to monomethylamine)
Distillation yield 95% recovery of EMA
Purity of final product ≥99.5% by weight

Note: EMA refers here to N-ethylmethylamine, the core amine structure relevant to the target compound.

Alkylation Method

Alternatively, the preparation can involve direct alkylation of 3-pyridinemethanamine with ethyl and methyl halides or their equivalents.

  • Starting material: 3-Pyridinemethanamine (primary amine).

  • Alkylating agents: Ethyl bromide or ethyl iodide and methyl iodide or methyl bromide.

  • Reaction conditions: Typically, alkylation is performed in an inert solvent (e.g., acetonitrile or dimethylformamide) in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the amine and facilitate nucleophilic substitution.

  • Control of mono- vs. dialkylation: Stoichiometric control and reaction time are critical to avoid over-alkylation and side reactions.

  • Purification: The product is purified by extraction, washing, and distillation or chromatography to isolate the N-ethyl-N-methyl derivative.

This method is less commonly used industrially for this compound due to selectivity and purity challenges but is valuable for laboratory-scale synthesis.

Analytical Techniques for Characterization and Purity Assessment

Gas Chromatography (GC)

  • Used for quantitative and qualitative analysis of organic constituents in the product mixture.

  • Enables detection of impurities such as dimethylethylamine (DMEA) and heavy by-products.

Karl-Fischer Titration

  • Employed to determine residual water content in the amine product, ensuring dryness critical for stability and reactivity.

Spectroscopic Methods

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Disadvantages Purity Achieved
Reductive Amination Pyridine-3-carboxaldehyde, monomethylamine H2 pressure ~3 MPa, 65-67°C, catalyst High selectivity and yield; scalable Requires hydrogenation setup ≥99.5% by weight
Alkylation 3-Pyridinemethanamine, alkyl halides Base, inert solvent, room to moderate temp Simple reagents; lab-scale feasible Lower selectivity; side reactions Moderate, requires purification

Chemical Reactions Analysis

Types of Reactions

4-Pyridineethanamine, N-ethyl-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives .

Scientific Research Applications

4-Pyridineethanamine, N-ethyl-N-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyridineethanamine, N-ethyl-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of neurotransmitter systems and enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties are influenced by the pyridine ring’s electron-withdrawing nature and the steric/electronic effects of N-ethyl and N-methyl groups. Key comparisons include:

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties
4-Pyridineethanamine, N-Ethyl-N-Methyl- C₁₀H₁₅N₂ 163.24 N-Ethyl, N-Methyl Tertiary amine; moderate basicity
N-Methyl-2-(pyridin-4-yl)ethanamine C₈H₁₂N₂ 136.19 N-Methyl Secondary amine; higher solubility in polar solvents
4-(Ethylaminomethyl)pyridine C₈H₁₂N₂ 136.19 N-Ethyl (primary amine) Primary amine; higher reactivity in acylation
N-Ethyl-N-(phenyl(pyridin-4-yl)methyl)ethanamine C₁₆H₁₉N₂ 239.34 N-Ethyl, Phenyl group Increased hydrophobicity; lower water solubility
Key Observations:
  • Basicity: The tertiary amine in 4-Pyridineethanamine, N-Ethyl-N-Methyl- exhibits lower basicity (predicted pKa ~8–9) compared to primary amines like 4-(Ethylaminomethyl)pyridine (pKa ~10–11) due to reduced nitrogen lone-pair availability .
  • Solubility : The N-methyl analog (C₈H₁₂N₂) shows higher water solubility than the target compound, as tertiary amines generally have reduced polarity. Bulky substituents (e.g., phenyl in ) further decrease solubility.
  • Chromatographic Behavior : Differentiation between N-ethyl and N-methyl analogs is challenging via TLC or HPLC due to similar Rf values and pKa .

Reactivity and Functionalization

  • Alkanolamine Comparison: Unlike alkanolamines (e.g., N-Ethyl ethanolamine ), the absence of hydroxyl groups in the target compound reduces hydrogen-bonding capacity, impacting solubility in aqueous media.

Q & A

Q. How to develop a validated HPLC protocol for quantifying the compound in biological matrices?

  • Methodological Answer : Optimize a reverse-phase method with a C18 column, mobile phase (10 mM ammonium acetate:acetonitrile, 70:30), and UV detection at 254 nm. Validate linearity (R² > 0.99), recovery (>95%), and precision (%RSD < 2) using spiked plasma samples .

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